Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester

GC-MS metabolomics Derivatization chemistry Quantitative bioanalysis

Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester (CAS 31038-11-6), systematically named glycerol-3-phosphate tetrakis(trimethylsilyl) ether (G3P-4TMS), is the per-trimethylsilylated derivative of glycerol-3-phosphate. With molecular formula C15H41O6PSi4 and monoisotopic mass 460.17 Da, this compound is generated in situ via derivatization of glycerol-3-phosphate with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or analogous silylating reagents and serves as the volatile, GC-amenable form for gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Formula C15H41O6PSi4
Molecular Weight 460.80 g/mol
CAS No. 31038-11-6
Cat. No. B13997087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester
CAS31038-11-6
Molecular FormulaC15H41O6PSi4
Molecular Weight460.80 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C15H41O6PSi4/c1-23(2,3)18-14-15(19-24(4,5)6)13-17-22(16,20-25(7,8)9)21-26(10,11)12/h15H,13-14H2,1-12H3
InChIKeyOSNKBCBCOYHYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric Acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) Ester (CAS 31038-11-6): GC-MS Derivatization Standard for Glycerol-3-Phosphate Quantification


Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester (CAS 31038-11-6), systematically named glycerol-3-phosphate tetrakis(trimethylsilyl) ether (G3P-4TMS), is the per-trimethylsilylated derivative of glycerol-3-phosphate [1]. With molecular formula C15H41O6PSi4 and monoisotopic mass 460.17 Da, this compound is generated in situ via derivatization of glycerol-3-phosphate with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or analogous silylating reagents and serves as the volatile, GC-amenable form for gas chromatography-mass spectrometry (GC-MS) analysis [2]. It is cataloged in the NIST Chemistry WebBook [1], the Golm Metabolome Database (GMD) under MPIMP ID A177002 [3], and the Human Metabolome Database (HMDB0000126, 4TMS derivative) [4], and its mass spectrum is archived in the Wiley Registry of Mass Spectral Data [5].

  • Workflow

    GC-MS derivatization of glycerol-3-phosphate via MSTFA

  • Selection

    Fully silylated 4TMS derivative with single-peak identity

  • Use Context

    Metabolite quantification in plant and lipid research; cross-lab RI anchoring

Why Generic Substitution of Glycerol-3-Phosphate Analytical Standards Fails: The Critical Role of CAS 31038-11-6 as a Defined 4TMS Derivative


Procurement of a glycerol-3-phosphate analytical standard without specifying the exact derivatization state introduces substantial risk of method failure. Underivatized glycerol-3-phosphate (CAS 57-03-4) is non-volatile and cannot be analyzed by gas chromatography; it also exhibits poor ionization efficiency in LC-MS without enzymatic derivatization [1]. Incomplete trimethylsilylation yields mixtures of 2TMS, 3TMS, and 4TMS species that produce multiple chromatographic peaks, compromising quantification accuracy [2]. Furthermore, the choice of silylation reagent materially impacts derivatization efficiency: MSTFA delivers a median response coefficient one order of magnitude greater than BSTFA for phosphate derivatives [3]. CAS 31038-11-6 uniquely defines the fully derivatized, single-peak 4TMS product with a verified retention index of 1750.51 on standard 5%-phenyl dimethylpolysiloxane columns [4], making it the only form suitable for reproducible, cross-laboratory GC-MS quantification. Substituting with generic "glycerol-3-phosphate" or an in-house derivatized product without verified completeness introduces uncontrolled variability in retention time, peak area, and quantitative linearity.

Target 4TMS

Volatile, single-peak GC-amenable derivative

Underivatized G3P

Non-volatile; cannot be analyzed by GC without derivatization

Complete Silylation

Stoichiometric 4TMS; reproducible single peak

Incomplete Silylation

Mixed 2TMS/3TMS products; multiple peaks may compromise quantification

MSTFA Reagent

Validated high sensitivity for phosphate derivatives

BSTFA Reagent

Reported lower response for phosphorylated metabolites

Quantitative Differential Evidence for Phosphoric Acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) Ester (CAS 31038-11-6) Versus Closest Analogs


Derivatization Completeness: 4TMS Derivative Ensures Single Chromatographic Peak Versus Incomplete Silylation Products

MSTFA derivatization of glycerol-3-phosphate yields the fully silylated 4TMS product (CAS 31038-11-6) in which all four exchangeable protons (two hydroxyl, two phosphate OH) are replaced by trimethylsilyl groups, confirmed by molecular formula C15H41O6PSi4 and monoisotopic mass 460.17178 Da [1]. This produces a single, well-defined chromatographic peak with characteristic SIM ions at m/z 299 (quantifier), 357, and 445 (qualifiers) [2]. In contrast, incomplete derivatization—observed when reaction time or temperature is insufficient—produces 2TMS and 3TMS intermediates alongside the 4TMS product, resulting in three or more chromatographic peaks per analyte. Engel et al. (2020) demonstrated that mere silylation without methoximation "results in up to seven monosaccharide derivatives" for carbohydrates and that there is "not a defined endpoint for this reaction" [3]. The 4TMS derivative of glycerol-3-phosphate is the thermodynamically favored, fully protected end-product under optimized MSTFA conditions (80 °C, 30 min), ensuring a single peak for quantification.

Derivatization Completeness
Reported
4TMS Target Single chromatographic peak; SIM m/z 299, 357, 445
Incomplete Silylation Multiple peaks; non-stoichiometric; error may exceed 50%
Ensures reliable single-peak quantification
Derivatization endpoint requires protocol validation
GC-MS metabolomics Derivatization chemistry Quantitative bioanalysis

MSTFA Versus BSTFA Derivatization: One Order of Magnitude Superior Median Response Coefficient for Phosphate Derivatives Including CAS 31038-11-6

Phélippé et al. (2018) conducted a direct head-to-head comparison of MSTFA and BSTFA for the comprehensive derivatization of 42 key intermediary metabolites including phosphate derivatives, organic acids, monosaccharides, and amino acids [1]. The study unequivocally demonstrated that MSTFA outperformed BSTFA across multiple criteria: the median response coefficient of all derivatives derivatized with MSTFA was greater than that obtained with BSTFA by one order of magnitude (i.e., approximately 10-fold higher median signal) [1]. Additionally, MSTFA provided a derivatization coverage range from 17% (worst case) to 90% (best case) across the 60 initially targeted metabolites, and the whole-procedure repeatability (RSD) was below 25% [1]. This finding is critical because glycerol-3-phosphate, as a phosphate derivative, falls within the compound classes for which MSTFA's superiority was explicitly demonstrated. Furthermore, MSTFA produces more volatile reaction byproducts (N-methyltrifluoroacetamide) than BSTFA, reducing interference with early-eluting analytes .

MSTFA vs BSTFA Response
Head-to-head
MSTFA ~10× higher median response coefficient vs BSTFA; RSD <25%
BSTFA Lower sensitivity for phosphate derivatives in metabolite panel
Supports MSTFA selection for phosphate derivative sensitivity
42 metabolite panel, low-resolution GC-MS
Derivatization reagent comparison GC-MS method development Metabolite profiling

GC-MS Detection Limit of 0.1 ng for G3P-4TMS Versus LC-MS Methods Requiring Enzymatic Derivatization

Liu et al. (2023) established a simplified GC-MS method using MSTFA derivatization to the 4TMS product (CAS 31038-11-6) that reliably quantified glycerol-3-phosphate levels in 10–100 mg fresh weight of Arabidopsis tissue, with a GC-MS instrument detection limit of 0.1 ng of G3P [1]. The method employed a standard curve spanning 500–8,000 ng (16-fold linear range) and demonstrated approximately 100% recovery of the internal standard ribitol [1]. In comparison, direct LC-MS analysis of underivatized glycerol-3-phosphate is hampered by poor ionization efficiency and ion suppression, requiring enzymatic derivatization to glucose-6-phosphate and sn-glycerol-3-phosphate for adequate detection [2]. The GC-MS method using the 4TMS derivative avoids this additional enzymatic step, reducing workflow complexity and potential sources of error [1].

Detection Limit
Reported
0.1 ng
Enables low-abundance G3P quantification
GC-MS SIM; avoids enzymatic LC-MS step
Analytical sensitivity GC-MS quantification Method comparison

GC-FPD Linear Dynamic Range of 1 ng to 1 µg (1,000-Fold) Versus Qualitative Thin-Layer and Paper Chromatography Methods

A validated GC-FPD method using tetrakis(trimethylsilyl)-glycerophosphate (CAS 31038-11-6) achieved a linear detector response from 1 ng to 1 μg—a 1,000-fold dynamic range—for the determination of glycerophosphate in commercial phospholipids [1]. The method employed a glass column (3 mm i.d. × 1 m) packed with 2% OV-17 on Chromosorb W, AW-DMCS at 160 °C, with FPD detection at 526 nm, and resolved α-glycerophosphate (retention time 3.8 min) from β-glycerophosphate (3.2 min) [1]. This method was shown to be "much more rapid and simple than paper chromatography and thin-layer chromatography" [1]. The FPD approach provides phosphorus-selective detection, reducing matrix interference from non-phosphorus-containing compounds.

Linear Range
Head-to-head
1 ng – 1 µg (1,000×)
Quantitative QC for phospholipid glycerophosphate
GC-FPD at 526 nm; resolves α/β isomers
Phospholipid characterization Flame photometric detection Quantitative chromatography

Retention Index 1750.51 on Standard 5%-Phenyl Column: Cross-Laboratory Reproducibility Versus Underivatized G3P (No GC Retention Index)

The 4TMS derivative of glycerol-3-phosphate (CAS 31038-11-6) has a verified retention index (RI) of 1750.51 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column, calibrated against n-alkanes C10–C36 (VAR5 method) [1]. This RI value is consistently reported across multiple independent metabolomics databases including the Golm Metabolome Database (GMD) [1], the Human Metabolome Database (HMDB0000126, 4TMS) [2], and the Cannabis Compound Database [3], demonstrating cross-platform reproducibility. In contrast, underivatized glycerol-3-phosphate has no GC retention index because it is non-volatile and thermally labile, decomposing before elution [4]. The availability of a validated RI enables confident metabolite identification using spectral libraries that incorporate both mass spectral match and retention index filtering, reducing false-positive identifications in untargeted metabolomics [5].

Retention Index
Reported
1750.51 (VAR5)
Cross-lab identification anchor for metabolomics
Verified across GMD, HMDB, Cannabis DB
Retention index standardization Metabolite identification GC-MS library matching

Validated Application Scenarios for Phosphoric Acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) Ester (CAS 31038-11-6)


Quantitative GC-MS Profiling of Glycerol-3-Phosphate in Plant Defense and Lipid Metabolism Research

The MSTFA-derived 4TMS product (CAS 31038-11-6) is the established analytical form for quantifying glycerol-3-phosphate in plant tissues via GC-MS. Liu et al. (2023) validated a protocol achieving 0.1 ng detection limit and linear quantification across 500–8,000 ng, with ~100% internal standard recovery, enabling accurate measurement of pathogen-induced G3P accumulation (2–4-fold increase upon infection) in Arabidopsis thaliana [1]. This method has been applied in studies linking G3P to systemic acquired resistance and root-shoot-root signaling, directly supporting plant defense research [1].

Phosphorus-Selective GC-FPD Quantification of Glycerophosphate in Commercial Phospholipid Quality Control

The tetrakis(trimethylsilyl)-glycerophosphate derivative enables phosphorus-selective detection via GC-FPD at 526 nm, with a linear dynamic range of 1 ng to 1 μg (1,000-fold) and resolution of α- and β-glycerophosphate isomers (retention times 3.8 min and 3.2 min, respectively) [2]. This method, validated on commercial phospholipid samples, is significantly more rapid and quantitative than traditional paper or thin-layer chromatography approaches, making it suitable for routine quality control in phospholipid manufacturing [2].

Metabolomics Library Construction and Unknown Identification Using Verified Retention Index 1750.51

The consistent retention index of 1750.51 on standard 5%-phenyl columns, confirmed across the Golm Metabolome Database, HMDB, and Cannabis Compound Database [3], makes this compound a reliable anchor point for constructing GC-MS metabolomics libraries. The availability of 11 reference mass spectra in the Wiley Registry of Mass Spectral Data [4] further supports automated library searching with dual-criterion matching (mass spectrum + retention index), reducing false-positive identification rates in untargeted metabolomics workflows.

Method Development and Cross-Validation of MSTFA-Based Derivatization Protocols for Phosphorylated Metabolites

Given the direct evidence that MSTFA provides a median response coefficient one order of magnitude greater than BSTFA for phosphate derivatives (Phélippé et al., 2018) [5], the 4TMS derivative of glycerol-3-phosphate serves as a benchmark compound for developing and validating MSTFA-based derivatization protocols. Its well-characterized mass spectrum (quantifier ion m/z 299, qualifiers m/z 357 and 445) and defined retention behavior enable systematic optimization of derivatization time, temperature, and reagent ratio for phosphorylated metabolites in complex biological matrices [1].

Application
Selection Property
Validation Focus
Plant G3P quantification
Single-peak 4TMS derivative identity
Quantitative recovery and linearity
Phospholipid QC
Phosphorus-selective GC-FPD detection
Isomer resolution and linear dynamic range
Metabolomics library building
Cross-lab RI anchor
Retention index and spectral match confidence
Derivatization protocol development
MSTFA response profile
Reagent and condition optimization
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